5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine
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Overview
Description
5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a pyridin-3-yl group at the 2nd position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with arylboronic acids . The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions. The process is optimized for higher yields and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling with arylboronic acids yields biaryl compounds, while nucleophilic substitution with amines produces aminopyridine derivatives .
Scientific Research Applications
5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine.
2-Bromo-6-methylpyridine: Another brominated pyridine derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a pyridin-3-yl group makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H9BrN2 |
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Molecular Weight |
249.11 g/mol |
IUPAC Name |
5-bromo-4-methyl-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c1-8-5-11(14-7-10(8)12)9-3-2-4-13-6-9/h2-7H,1H3 |
InChI Key |
LZAUNWDUWGNKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CN=CC=C2 |
Origin of Product |
United States |
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